

Unveiling the Antitumor Potential of Bbm-928 A: A Comparative Analysis

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Compound of Interest

Compound Name: Bbm-928 A

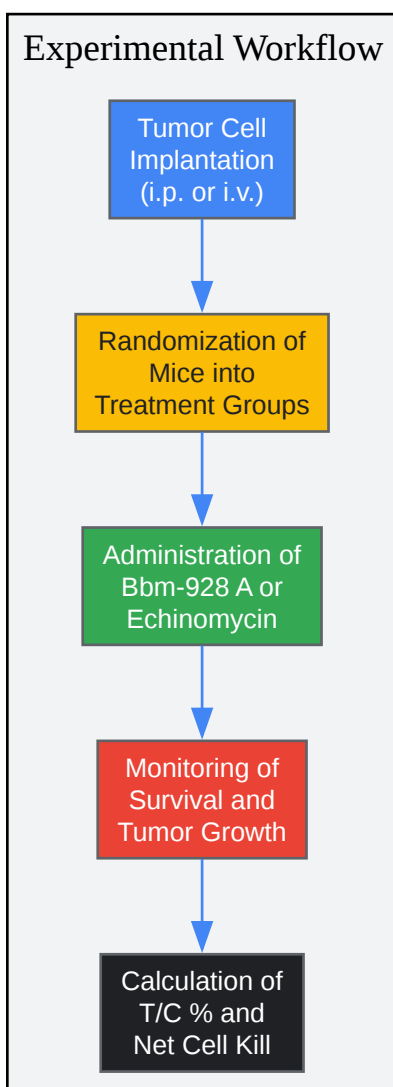
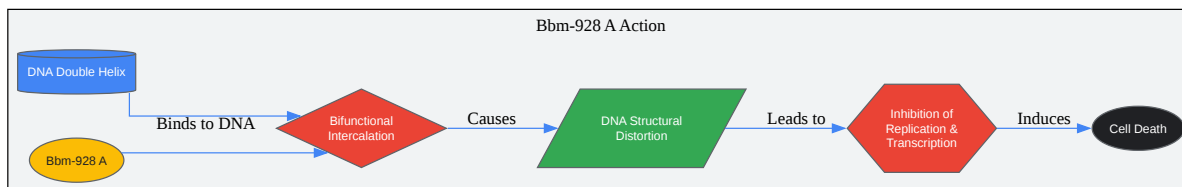
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For researchers and drug development professionals navigating the landscape of oncology therapeutics, a thorough evaluation of novel compounds is paramount. This guide provides a detailed comparison of the antitumor agent **Bbm-928 A**, also known as Luzopeptin A, against its structural analog, echinomycin. The data presented here is primarily derived from preclinical studies conducted in the early 1980s, offering a foundational understanding of the efficacy of this quinoline-containing cyclic depsipeptide antibiotic.

Mechanism of Action: DNA Bifunctional Intercalation

Bbm-928 A exerts its cytotoxic effects through a mechanism known as bifunctional intercalation with DNA. This process involves the insertion of the planar quinoline rings of the molecule between the base pairs of the DNA double helix at two separate points. This dual intercalation causes significant structural distortion of the DNA, including unwinding and elongation of the helix, which ultimately interferes with DNA replication and transcription, leading to cell death. This mechanism is shared with its counterpart, echinomycin.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com